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Compound of Interest

Compound Name:
[1-(5-Methylpyridin-2-

yl)cyclopropyl]methanamine

CAS No.: 1256822-24-8

Cat. No.: B3059765

Get Quote

Executive Summary
CAS 1256822-24-8, chemically known as [1-(5-methylpyridin-2-
yl)cyclopropyl]methanamine, represents a critical scaffold in medicinal chemistry, particularly

for rigidifying linker regions in kinase inhibitors and GPCR ligands.[1] Its structural uniqueness

lies in the gem-disubstituted cyclopropyl ring, which constrains the conformational freedom of

the methanamine tail relative to the pyridine core.

This guide characterizes its ESI-MS/MS fragmentation behavior, contrasting it with its non-

methylated analog, [1-(pyridin-2-yl)cyclopropyl]methanamine, to demonstrate how the 5-methyl

substitution influences ionization efficiency, retention behavior, and fragment stability.

Chemical Identity & Structural Logic
Before analyzing the spectra, we must establish the structural connectivity that dictates

fragmentation.
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Feature Target Compound Comparative Analog

CAS Number 1256822-24-8 1000576-88-2

Name
[1-(5-methylpyridin-2-

yl)cyclopropyl]methanamine

[1-(pyridin-2-

yl)cyclopropyl]methanamine

Formula C₁₀H₁₄N₂ C₉H₁₂N₂

Monoisotopic Mass 162.1157 Da 148.1000 Da

[M+H]⁺ Precursor m/z 163.12 m/z 149.11

Structural Difference
5-Methyl substitution on

Pyridine ring
Unsubstituted Pyridine ring

Experimental Methodology
To ensure reproducibility, the following LC-MS/MS protocol is recommended for the

characterization of this amine.

LC-MS/MS Protocol
Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis) coupled to

UHPLC.

Ionization Source: Electrospray Ionization (ESI) in Positive Mode.

Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 1.7 µm).

Mobile Phase A: 0.1% Formic Acid in Water (Proton source for amines).

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient: 5% B to 95% B over 3.0 minutes.

Workflow Visualization
The following diagram outlines the analytical workflow, from sample preparation to data

acquisition.
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Figure 1: Standardized LC-MS/MS workflow for the analysis of aminopyridine derivatives.

Fragmentation Mechanism Analysis
The fragmentation of CAS 1256822-24-8 is driven by the basicity of the primary amine and the

stability of the pyridine ring.

Primary Pathway: Neutral Loss of Ammonia
The most abundant transition typically involves the loss of the primary amine group as

ammonia (NH₃, 17 Da).

Precursor: m/z 163.12

Mechanism: Protonation occurs preferentially at the primary amine (approx. pKa ~9-10) or

the pyridine nitrogen (pKa ~5-6). Upon collisional activation, inductive cleavage leads to the

expulsion of NH₃.

Product Ion: m/z 146.1 (Cyclopropyl-stabilized carbocation).

Secondary Pathway: Cyclopropyl Ring Opening
Following the loss of ammonia, the strained cyclopropyl ring becomes susceptible to opening

or cleavage.

Transition: m/z 146.1 → m/z 118.1 (Loss of C₂H₄, ethylene).

Mechanism: Relief of ring strain drives the loss of an ethylene unit from the cyclopropyl

moiety, often rearranging to a vinyl-pyridine species.

Diagnostic Pathway: Pyridine Core Retention
For structural confirmation, fragments retaining the 5-methylpyridine core are essential.
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Product Ion: m/z 94.1 (5-methylpyridinium ion) or m/z 106 (5-methyl-2-vinylpyridine).

Significance: This ion confirms the presence of the methyl group on the ring, distinguishing it

from the non-methylated analog (which would yield m/z 80 or 92).

Fragmentation Pathway Diagram
The mechanistic pathway below illustrates the stepwise degradation of the molecule.
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Figure 2: Proposed ESI-MS/MS fragmentation pathway for CAS 1256822-24-8.

Comparative Performance Guide
This section compares CAS 1256822-24-8 with its direct alternative, the non-methylated

analog. This comparison is vital for researchers selecting an Internal Standard (IS) or

evaluating metabolic stability.

Analytical Performance Metrics
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Parameter
CAS 1256822-24-8
(Methylated)

CAS 1000576-88-2
(Non-Methylated)

Interpretation

Precursor Ion 163.1 149.1
+14 Da shift confirms

methylation.

Quantifier Ion 146.1 (-NH₃) 132.1 (-NH₃)

Both follow the same

ammonia loss

mechanism.

Retention Time ~1.8 min ~1.5 min

The 5-methyl group

increases lipophilicity,

increasing retention

on C18 columns.

Signal Intensity High High

Both ionize efficiently

due to the primary

amine.

Metabolic Stability Enhanced Baseline

The 5-methyl group

blocks potential

oxidation at the

pyridine C5 position.

Why Choose CAS 1256822-24-8?
Metabolic Blocking: In drug design, the 5-methyl group is often introduced to block metabolic

"soft spots" (CYP450 oxidation) on the pyridine ring.

Lipophilic Tuning: It offers a slightly higher LogP, improving membrane permeability

compared to the unsubstituted analog.

Spectral Distinctiveness: The unique m/z 163 → 146 transition prevents cross-talk with non-

methylated impurities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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